![molecular formula C16H14N8O2 B2357952 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034324-76-8](/img/structure/B2357952.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . It’s a part of a series of bivalent bromodomain and extraterminal inhibitors .
Synthesis Analysis
The synthesis of this compound involves optimization for BRD4 potency and physical properties . The process starts with the observation of BRD4 activity of compounds from a previous program .Molecular Structure Analysis
The molecular structure of this compound can be confirmed through single crystal X-ray diffraction data .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.18 . It’s a powder at room temperature .Scientific Research Applications
Bromodomain and Extraterminal Inhibitors
The compound has been used in the optimization of a series of bivalent bromodomain and extraterminal inhibitors . The series showed enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency .
Pharmacokinetic Profile
The compound exhibited an excellent pharmacokinetic profile . It showed high potency in vitro and in vivo, effecting c-Myc downregulation and tumor growth inhibition in xenograft studies .
Development Candidate
The compound was selected as the development candidate, AZD5153 . This indicates its potential for further development and testing in various therapeutic applications .
Energetic Materials
While not directly mentioned, compounds with a similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine base have been synthesized effectively for use in energetic materials . This suggests potential applications in this field.
c-Met Kinase Inhibitor
Compounds with a similar [1,2,4]triazolo[4,3-b]pyridazin base have been used in the development of c-Met kinase inhibitors . This suggests potential applications in cancer treatment.
Chemical Synthesis
The compound can be used in chemical synthesis, as indicated by its availability from chemical suppliers .
Future Directions
The compound is part of a series of bivalent bromodomain and extraterminal inhibitors, which have been optimized for BRD4 potency and physical properties . The optimized compound from this campaign exhibited excellent pharmacokinetic profile and exhibited high potency in vitro and in vivo effecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This suggests potential future directions in the development of similar compounds for therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and its homolog is found in Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.
Mode of Action
It is known to interact with the zipa protein, potentially influencing the process of bacterial cell division .
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O2/c1-26-15-8-7-13-19-20-14(23(13)22-15)10-17-16(25)12-9-18-24(21-12)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVXTBMDRSNWEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.